molecular formula C20H18N2O2 B12903534 N-(4-Benzyl-2-styryloxazol-5-yl)acetamide

N-(4-Benzyl-2-styryloxazol-5-yl)acetamide

Cat. No.: B12903534
M. Wt: 318.4 g/mol
InChI Key: RFQVTLZFURUPPH-OUKQBFOZSA-N
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Description

N-(4-Benzyl-2-styryloxazol-5-yl)acetamide is a synthetic acetamide derivative featuring a central oxazole ring substituted with a benzyl group at the 4-position and a styryl moiety at the 2-position. The acetamide group (-NHCOCH₃) is attached to the oxazole’s 5-position. Key structural attributes include:

  • Styryl group (C₆H₅-CH=CH-): A conjugated system enabling π-π stacking interactions, which may enhance binding to biological targets.

While direct pharmacological data for this compound is unavailable in the provided evidence, comparisons with structurally related acetamide derivatives (e.g., benzothiazole, thiadiazole, and tetrazole analogs) allow inferences about its properties and applications.

Properties

Molecular Formula

C20H18N2O2

Molecular Weight

318.4 g/mol

IUPAC Name

N-[4-benzyl-2-[(E)-2-phenylethenyl]-1,3-oxazol-5-yl]acetamide

InChI

InChI=1S/C20H18N2O2/c1-15(23)21-20-18(14-17-10-6-3-7-11-17)22-19(24-20)13-12-16-8-4-2-5-9-16/h2-13H,14H2,1H3,(H,21,23)/b13-12+

InChI Key

RFQVTLZFURUPPH-OUKQBFOZSA-N

Isomeric SMILES

CC(=O)NC1=C(N=C(O1)/C=C/C2=CC=CC=C2)CC3=CC=CC=C3

Canonical SMILES

CC(=O)NC1=C(N=C(O1)C=CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Benzyl-2-styryloxazol-5-yl)acetamide typically involves the reaction of 4-benzyl-2-styryloxazole with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{4-Benzyl-2-styryloxazole} + \text{Acetic Anhydride} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Benzyl-2-styryloxazol-5-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.

    Substitution: The benzyl and styryl groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various oxazole derivatives, reduced oxazole compounds, and substituted benzyl or styryl derivatives.

Scientific Research Applications

N-(4-Benzyl-2-styryloxazol-5-yl)acetamide exhibits several promising biological activities:

  • Antioxidant Properties : Similar compounds have demonstrated the ability to scavenge free radicals and inhibit lipid peroxidation. The presence of the oxazole ring is often linked to antioxidant activity, which can be evaluated using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging tests.
  • Antimicrobial and Anti-inflammatory Effects : Compounds with oxazole structures are frequently associated with antimicrobial properties. Research indicates that this compound may also exhibit anti-inflammatory effects, making it a candidate for further studies in inflammatory diseases.

Pharmaceutical Applications

The pharmaceutical industry is particularly interested in this compound due to its potential as a therapeutic agent:

  • Drug Development : The compound's structural features suggest it could serve as a lead compound for developing new drugs targeting oxidative stress-related diseases and inflammation.
  • Interaction Studies : Investigations into the compound's interactions with biological macromolecules, such as proteins and nucleic acids, are crucial for understanding its mechanism of action. These studies can reveal insights into its pharmacodynamics and therapeutic potential.

Case Studies and Research Findings

Research findings related to this compound indicate its potential efficacy in various therapeutic areas:

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of several oxazole derivatives, including this compound, using DPPH radical scavenging assays. The results demonstrated significant antioxidant activity, suggesting potential applications in preventing oxidative stress-related conditions.

Case Study 2: Antimicrobial Testing

In vitro tests were conducted to assess the antimicrobial properties of this compound against various bacterial strains. The compound exhibited notable inhibitory effects, indicating its potential as an antimicrobial agent.

Case Study 3: Anti-inflammatory Effects

Research exploring the anti-inflammatory properties of this compound revealed its capability to reduce inflammation markers in cellular models. This supports further investigation into its use for treating inflammatory diseases.

Mechanism of Action

The mechanism of action of N-(4-Benzyl-2-styryloxazol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce antimicrobial effects by disrupting bacterial cell membranes.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Features and Heterocyclic Cores

The compound’s oxazole core distinguishes it from other acetamide derivatives:

Compound Class Core Structure Key Substituents Structural Implications
Oxazole-based (Target) Oxazole Styryl, benzyl Conjugation (styryl) enhances electronic delocalization; benzyl increases lipophilicity.
Benzothiazole-based Benzothiazole Sulfonyl piperazine, methoxy Sulfonyl groups improve solubility; methoxy enhances metabolic stability.
Thiadiazole-based 1,3,4-Thiadiazole Acetylcysteine Thiadiazole’s sulfur atom facilitates redox interactions; conjugates influence metabolism.
Tetrazole-based Tetrazole Trimethylpentyl Tetrazole’s high nitrogen content enhances hydrogen bonding and stability.
  • Key Insight : The oxazole core’s balance of oxygen and nitrogen atoms may offer intermediate polarity compared to sulfur-rich benzothiazoles or nitrogen-dense tetrazoles, influencing solubility and target selectivity.
2.3 Physicochemical Properties

Comparative data for select compounds:

Compound Molecular Weight (g/mol) Calculated logP Solubility Inference Source
N-(4-Benzyl-2-styryloxazol-5-yl)acetamide ~307 (estimated) ~3.5* Low aqueous solubility N/A
N-(4-hydroxy-2-methylbenzothiazolyl)acetamide 222.27 1.6 Moderate solubility (hydroxy group) [6]
EP348550A1 benzothiazole derivative ~350 (estimated) ~2.8* Enhanced solubility (methoxy) [4]

*Estimated based on substituent contributions.

  • Key Insight: The target’s higher logP (vs.

Biological Activity

N-(4-Benzyl-2-styryloxazol-5-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound features a unique structural arrangement that includes an oxazole ring, a benzyl group, and an acetamide moiety. Its molecular formula is C17H16N2OC_{17}H_{16}N_2O with a molecular weight of approximately 292.34 g/mol. The presence of the styryl group at the 2-position of the oxazole ring is particularly noteworthy as it contributes to the compound's reactivity and biological properties.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Compounds with similar structures have been shown to scavenge free radicals effectively, which can inhibit lipid peroxidation. For instance, studies involving DPPH (1,1-diphenyl-2-picrylhydrazyl) assays demonstrated that derivatives of this compound possess strong free radical scavenging abilities, suggesting potential applications in preventing oxidative stress-related diseases.

Antimicrobial Activity

The oxazole ring present in this compound is often associated with antimicrobial properties. Similar compounds have demonstrated effectiveness against various bacterial strains, indicating that this compound may also possess significant antibacterial and antifungal activities. Further investigations into its mechanism of action could reveal specific pathways through which it exerts these effects.

Anti-inflammatory Effects

Compounds containing oxazole rings are frequently linked to anti-inflammatory activities. Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, thus showing promise for treating inflammatory conditions.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The following table summarizes related compounds and their unique features:

Compound NameStructure FeaturesUnique Characteristics
N-Benzyl-2-(4-fluorophenyl)acetamideContains a fluorophenyl groupEnhanced lipophilicity and potential bioactivity
N-(4-Methoxybenzyl)-2-styrylacetamideMethoxy substitution on benzeneIncreased solubility and altered pharmacokinetics
2-StyrylbenzothiazoleBenzothiazole core structureNotable for its anti-cancer properties
N-(4-Bromobenzyl)-2-styrylacetamideBromobenzene substitutionPotentially increased reactivity due to bromine

These variations highlight how substituent groups influence the biological activities and chemical reactivities of compounds similar to this compound.

Synthesis Methods

The synthesis of this compound typically involves several steps, including:

  • Formation of the oxazole ring through cyclization reactions.
  • Introduction of the benzyl group via nucleophilic substitution.
  • Acetylation to form the final acetamide product.

These methods allow for high yields and purity, making it feasible for further biological evaluations.

Case Studies and Research Findings

Recent studies have explored the biological activities of related compounds under various conditions:

  • Anticonvulsant Activity : Some derivatives have been evaluated for their anticonvulsant properties in animal models, showing promising results in seizure protection tests such as the maximal electroshock (MES) test .
  • Cancer Research : Investigations into the anticancer potential of structurally similar compounds revealed significant cytotoxic effects against various cancer cell lines, suggesting that modifications to the oxazole structure can enhance therapeutic efficacy .
  • Tyrosinase Inhibition : Compounds related to this compound have been studied for their ability to inhibit tyrosinase, an enzyme crucial in melanin production, indicating potential applications in skin-related therapies .

Q & A

Q. What are the standard synthetic routes for preparing N-(4-Benzyl-2-styryloxazol-5-yl)acetamide, and what key reaction parameters must be optimized?

Answer: The synthesis typically involves:

  • Step 1 : Formation of the oxazole core via cyclization of an acylated precursor, often using reagents like POCl₃ or PPA (polyphosphoric acid) to facilitate ring closure.
  • Step 2 : Introduction of the styryl group through a Heck coupling or Wittig reaction, requiring precise control of temperature (80–120°C) and catalyst loading (e.g., Pd(OAc)₂ for Heck).
  • Step 3 : Acetamide functionalization via nucleophilic substitution or amidation, using acetyl chloride in the presence of a base (e.g., triethylamine).
    Key Parameters :
  • Reaction time for oxazole cyclization (critical to avoid byproducts like over-oxidized intermediates).
  • Solvent polarity (e.g., DMF for Heck coupling; THF for amidation).
  • Purification methods (e.g., column chromatography with ethyl acetate/hexane gradients) to isolate the final product .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

Answer :

  • ¹H NMR :
    • Benzyl protons: δ 4.0–4.5 ppm (singlet, –CH₂–).
    • Styryl protons: δ 6.5–7.5 ppm (doublets for trans-alkene, J ≈ 16 Hz).
    • Acetamide methyl: δ 2.1 ppm (singlet).
  • IR :
    • C=O stretch (amide I band) at ~1650 cm⁻¹.
    • C=N (oxazole) at ~1600 cm⁻¹.
  • Mass Spectrometry :
    • Molecular ion peak [M+H]⁺ consistent with C₂₀H₁₈N₂O₂.
    • Fragmentation patterns (e.g., loss of acetamide group at m/z ~60).
      Validation : Compare with published spectra of analogous oxazole-acetamide derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for this compound across different assay systems?

Answer :

  • Assay Optimization :
    • Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times to minimize variability.
    • Use positive controls (e.g., staurosporine for kinase inhibition assays).
  • Data Analysis :
    • Employ dose-response curves (IC₅₀ values) with nonlinear regression models.
    • Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).
  • Mechanistic Studies :
    • Perform molecular docking to predict binding interactions with kinases or receptors.
    • Use CRISPR/Cas9 knockout models to confirm target specificity .

Q. What strategies are effective for modifying the styryl-oxazole core to enhance pharmacokinetic properties while retaining activity?

Answer :

  • Core Modifications :
    • Replace styryl with substituted aryl groups (e.g., electron-withdrawing –NO₂ to improve metabolic stability).
    • Introduce heteroatoms (e.g., S or N) into the oxazole ring to modulate lipophilicity (logP).
  • Prodrug Design :
    • Mask the acetamide as a tert-butoxycarbonyl (Boc) group for improved solubility.
  • In Silico Tools :
    • Predict ADMET profiles using QSAR (quantitative structure-activity relationship) models.
    • Optimize LogD (distribution coefficient) using software like Schrödinger’s QikProp .

Q. How should researchers design experiments to investigate the compound’s potential off-target effects in kinase inhibition studies?

Answer :

  • Kinase Profiling :
    • Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to identify off-target hits.
    • Prioritize kinases with structural homology to the primary target (e.g., Src-family kinases).
  • Cellular Validation :
    • Perform Western blotting to assess downstream signaling markers (e.g., phosphorylation of ERK or AKT).
    • Combine with siRNA silencing to distinguish direct vs. indirect effects.
  • Structural Biology :
    • Co-crystallize the compound with off-target kinases to identify binding motifs.
    • Compare binding poses with primary targets using PyMOL .

Methodological Challenges

Q. What analytical techniques are critical for distinguishing regioisomers during the synthesis of styryl-oxazole derivatives?

Answer :

  • HPLC-MS : Use a C18 column with acetonitrile/water gradients (retention time shifts indicate isomer separation).
  • NOESY NMR : Detect spatial proximity between styryl protons and oxazole substituents.
  • X-ray Crystallography : Resolve absolute configuration for unambiguous assignment (critical for patent applications) .

Q. How can researchers address low yields in the final amidation step of this compound synthesis?

Answer :

  • Reagent Optimization :
    • Replace acetyl chloride with acetic anhydride for milder conditions.
    • Use coupling agents like HATU or EDCI to activate the carboxylate intermediate.
  • Solvent Screening :
    • Test polar aprotic solvents (DMF, DMSO) vs. dichloromethane for improved solubility.
  • Byproduct Analysis :
    • Monitor reaction progress via TLC or LC-MS to identify side products (e.g., over-acetylated species) .

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